Cas no 1516292-83-3 (3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid)
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid
- 1516292-83-3
- SY339228
- EN300-1452027
-
- Inchi: 1S/C11H14O3/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)
- InChI Key: AMXBELYLMQDXDN-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)CC1C=CC=C(C)C=1C
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 57.5Ų
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452027-0.05g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 0.05g |
$827.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-0.1g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 0.1g |
$867.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-0.25g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 0.25g |
$906.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-0.5g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 0.5g |
$946.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-1.0g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-2.5g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 2.5g |
$1931.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-5.0g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-10.0g |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1452027-50mg |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 50mg |
$468.0 | 2023-09-29 | ||
| Enamine | EN300-1452027-100mg |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
1516292-83-3 | 100mg |
$490.0 | 2023-09-29 |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid
Introduction to 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid (CAS No. 1516292-83-3)
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 1516292-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a phenyl ring substituted with two methyl groups at the 2 and 3 positions and a hydroxypropanoic acid side chain, exhibits unique structural and functional properties that make it a promising candidate for various applications.
The molecular structure of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid consists of a benzene ring with two methyl groups attached at the 2 and 3 positions, enhancing its lipophilicity and stability. The presence of a hydroxypropanoic acid moiety at the other end of the molecule introduces both hydrophilic and hydrophobic characteristics, making it an interesting candidate for drug design and development. This dual nature allows the compound to interact effectively with both aqueous and lipid environments, which is crucial for its potential role in biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid. Its structural features suggest that it may possess properties suitable for use as an intermediate in the synthesis of more complex pharmaceutical agents. Additionally, preliminary studies have indicated that this compound may exhibit antioxidant and anti-inflammatory effects, making it a valuable candidate for further investigation in therapeutic applications.
One of the most compelling aspects of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid is its versatility in chemical modifications. The presence of both a hydroxyl group and an acidic carboxyl group provides multiple sites for functionalization, allowing researchers to tailor its properties for specific applications. For instance, derivatives of this compound could be designed to enhance its solubility or to target specific biological pathways more effectively.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid. Molecular docking studies have shown that this compound can interact with various enzymes and receptors, suggesting potential therapeutic uses in conditions such as neurodegenerative diseases, cancer, and inflammatory disorders. These findings highlight the importance of further experimental validation to fully understand its pharmacological profile.
The synthesis of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid has also been optimized to improve yield and purity. Modern synthetic techniques, including catalytic hydrogenation and asymmetric synthesis, have been employed to produce this compound in scalable quantities. These advancements are crucial for facilitating preclinical and clinical studies aimed at evaluating its safety and efficacy.
In conclusion, 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid (CAS No. 1516292-83-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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